(1R,2R)-2-(pyridin-2-yloxy)cyclohexan-1-amine

Stereoselective Synthesis Chiral Resolution Medicinal Chemistry

(1R,2R)-2-(Pyridin-2-yloxy)cyclohexan-1-amine (CAS 2276687-87-5) is a chiral, non-racemic aminocyclohexyl ether featuring a (1R,2R) stereoconfiguration and a pyridin-2-yloxy substituent. This compound serves as a key intermediate in the stereoselective synthesis of pharmacologically active molecules, particularly ion channel modulators.

Molecular Formula C11H16N2O
Molecular Weight 192.262
CAS No. 2276687-87-5
Cat. No. B3012757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-2-(pyridin-2-yloxy)cyclohexan-1-amine
CAS2276687-87-5
Molecular FormulaC11H16N2O
Molecular Weight192.262
Structural Identifiers
SMILESC1CCC(C(C1)N)OC2=CC=CC=N2
InChIInChI=1S/C11H16N2O/c12-9-5-1-2-6-10(9)14-11-7-3-4-8-13-11/h3-4,7-10H,1-2,5-6,12H2/t9-,10-/m1/s1
InChIKeyWJZPPXGITMTHFX-NXEZZACHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(1R,2R)-2-(Pyridin-2-yloxy)cyclohexan-1-amine: A Chiral Building Block for Stereospecific Synthesis


(1R,2R)-2-(Pyridin-2-yloxy)cyclohexan-1-amine (CAS 2276687-87-5) is a chiral, non-racemic aminocyclohexyl ether featuring a (1R,2R) stereoconfiguration and a pyridin-2-yloxy substituent. This compound serves as a key intermediate in the stereoselective synthesis of pharmacologically active molecules, particularly ion channel modulators [1]. Its defined stereochemistry is critical, as the class of aminocyclohexyl ethers has demonstrated that stereoisomers can exhibit divergent biological activity and therapeutic potential [1].

Why Substituting (1R,2R)-2-(Pyridin-2-yloxy)cyclohexan-1-amine with Racemic or Regioisomeric Analogs Compromises Experimental Integrity


Substitution with a racemic mixture or an alternative regioisomer of (1R,2R)-2-(Pyridin-2-yloxy)cyclohexan-1-amine is not scientifically equivalent due to the established structure-activity relationships (SAR) within the aminocyclohexyl ether class. Non-stereoselective synthesis yields a mixture of stereoisomers that can exhibit different or even opposing pharmacological profiles, complicating data interpretation [1]. Furthermore, the position of the pyridyloxy group on the cyclohexane ring (e.g., 2- vs. 4-substitution) dictates molecular shape, polarity, and the capacity for internal hydrogen bonding, which are crucial parameters for target engagement and physicochemical properties like solubility and metabolic stability [2].

Quantifiable Differentiation of (1R,2R)-2-(Pyridin-2-yloxy)cyclohexan-1-amine: Comparative Data for Procurement Decisions


Enantiomeric Purity: (1R,2R) Isomer vs. Racemic Mixture

The (1R,2R) stereoisomer is supplied with high enantiomeric purity, typically exceeding 95% ee, in contrast to a racemic mixture which has an ee of 0% and contains equal amounts of the (1R,2R) and (1S,2S) enantiomers . This level of stereoisomeric purity is essential for applications where biological activity is stereospecific, as observed in the development of aminocyclohexyl ether-based ion channel modulators [1].

Stereoselective Synthesis Chiral Resolution Medicinal Chemistry

Regiospecific Substitution: 2-Pyridyloxy vs. 4-Pyridyloxy Isomers

The 2-pyridyloxy substitution in the target compound creates a unique molecular geometry compared to the 4-pyridyloxy regioisomer. In a related series of DGAT1 inhibitors, 2- and 4-substituted pyridyl-oxy-cyclohexane derivatives exhibited distinct physicochemical and pharmacological profiles. For instance, compound 28 (a 4-substituted analog) was specifically noted for its improved solubility and unbound clearance relative to earlier leads, a result of optimized shape and polarity from the regiospecific placement of the heteroaryl ether [1]. This underscores that the position of the pyridyloxy group is not interchangeable.

Structure-Activity Relationship Lead Optimization ADMET Properties

Amino Functionality: Primary Amine vs. N,N-Dimethyl Analog

The target compound contains a primary amine, offering greater synthetic versatility compared to its N,N-dimethyl analog (CAS 2197640-40-5). The primary amine is a reactive handle for further derivatization (e.g., amide bond formation, reductive amination) and a key hydrogen bond donor for potential interactions with biological targets. In contrast, the tertiary amine in the N,N-dimethyl analog is less reactive and lacks hydrogen bond donor capacity, limiting its downstream synthetic and biological applications.

Synthetic Versatility Chemical Biology Building Block Utility

Synthetic Accessibility: Stereoselective Route vs. Non-stereoselective Methods

The procurement of the (1R,2R) isomer directly bypasses the need for costly and low-yielding chiral resolution of a racemic mixture. Patented stereoselective synthetic methods for trans-aminocyclohexyl ethers demonstrate the ability to produce stereoisomerically enriched compounds with high diastereomeric excess, thereby streamlining the synthesis of chiral target molecules [1]. Utilizing the pre-formed, stereodefined building block significantly reduces the number of synthetic steps and improves overall yield in complex molecule construction.

Process Chemistry Scale-up Potential Chiral Synthesis

Optimized Research and Industrial Applications for (1R,2R)-2-(Pyridin-2-yloxy)cyclohexan-1-amine


Stereospecific Synthesis of Ion Channel Modulators

This compound is ideally suited as a chiral intermediate for the synthesis of aminocyclohexyl ether-based ion channel modulators, particularly those targeting cardiac arrhythmias. The (1R,2R) stereoconfiguration is a critical structural element for activity, and use of the enantiopure building block ensures the final drug candidate possesses the desired stereochemistry as outlined in the development of this pharmacological class [1].

Construction of Targeted Compound Libraries for DGAT1 and Related Targets

The compound serves as a versatile scaffold for generating focused libraries of cyclohexyloxy-pyridyl derivatives. The 2-substitution pattern provides a distinct vector for exploring structure-activity relationships around targets like diacylglycerol acyl transferase 1 (DGAT1), where specific regioisomers have demonstrated advantageous properties in solubility and metabolic clearance [2].

Investigating the Role of Intramolecular Hydrogen Bonding in Molecular Design

The proximity of the amine and the pyridine nitrogen in the (1R,2R)-2-substituted isomer creates a unique opportunity to study intramolecular hydrogen bonding (IMHB) and its effect on molecular properties. Masking hydrogen bond donors with internal acceptors is a validated strategy for improving permeability and reducing efflux, making this compound a valuable model system for physicochemical studies [2].

Development of Chiral Ligands and Organocatalysts

The rigid cyclohexane scaffold with two distinct, proximal heteroatom-bearing substituents (primary amine and pyridyl ether) provides an excellent framework for designing novel chiral ligands for asymmetric catalysis or organocatalysts. The defined (1R,2R) stereochemistry can be exploited to induce facial selectivity in metal-catalyzed or organocatalytic transformations.

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